molecular formula C9H14ClN3O2 B2466415 2-Piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride CAS No. 2470436-60-1

2-Piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride

Cat. No.: B2466415
CAS No.: 2470436-60-1
M. Wt: 231.68
InChI Key: RMXUIZLQIHRNGY-UHFFFAOYSA-N
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Description

2-Piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride is a compound that features a piperidine ring fused with a pyrazole ring, and a carboxylic acid group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with a pyrazole derivative under acidic conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms on the piperidine or pyrazole rings are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-3-carboxylic acid share structural similarities.

    Pyrazole derivatives: Compounds such as pyrazole-3-carboxylic acid and pyrazole-4-carboxylic acid are structurally related.

Uniqueness: 2-Piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride is unique due to the combination of the piperidine and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for a diverse range of chemical modifications and potential biological activities, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c13-9(14)8-3-6-11-12(8)7-1-4-10-5-2-7;/h3,6-7,10H,1-2,4-5H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXUIZLQIHRNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=CC=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2470436-60-1
Record name 1-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid hydrochloride
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